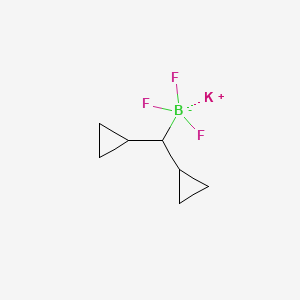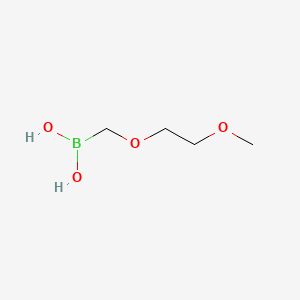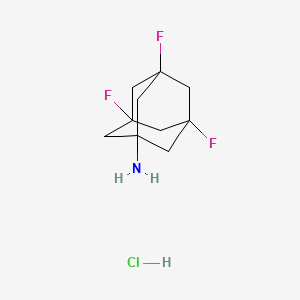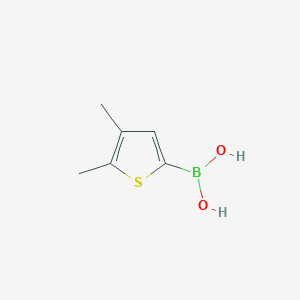
Potassium (dicyclopropylmethyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (dicyclopropylmethyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to act as nucleophilic partners in metal-catalyzed cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of potassium (dicyclopropylmethyl)trifluoroborate typically involves the reaction of dicyclopropylmethylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid . The general reaction scheme is as follows:
Dicyclopropylmethylboronic acid+KHF2→Potassium (dicyclopropylmethyl)trifluoroborate
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates often involve scalable and safe procedures that avoid the use of highly reactive or toxic intermediates. The use of potassium bifluoride and boronic acids in a controlled environment ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (dicyclopropylmethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, often facilitated by metal catalysts such as palladium or nickel.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium or Nickel Catalysts: These are essential for facilitating cross-coupling reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophilic partner in the reaction .
Wissenschaftliche Forschungsanwendungen
Potassium (dicyclopropylmethyl)trifluoroborate has a wide range of applications in scientific research:
Biology and Medicine:
Wirkmechanismus
The mechanism by which potassium (dicyclopropylmethyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group is hydrolyzed under basic conditions to form the corresponding boronic acid, which then participates in the catalytic cycle of the cross-coupling reaction . The molecular targets and pathways involved are typically those associated with the catalytic cycle of the metal catalyst used (e.g., palladium or nickel) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium cyclopropyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium (dicyclopropylmethyl)trifluoroborate is unique due to its dicyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other organotrifluoroborates. This can influence the reactivity and selectivity of the compound in various chemical reactions .
Eigenschaften
Molekularformel |
C7H11BF3K |
|---|---|
Molekulargewicht |
202.07 g/mol |
IUPAC-Name |
potassium;dicyclopropylmethyl(trifluoro)boranuide |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)7(5-1-2-5)6-3-4-6;/h5-7H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
SGQAFRRCCVNRMX-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C(C1CC1)C2CC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)




![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)


